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Compound of Interest

Compound Name: ER-Tracker Green

Cat. No.: B15358963

ER-Tracker™ Green Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to help researchers optimize the signal-to-noise ratio when using ER-
Tracker™ Green in fluorescence microscopy.

Frequently Asked Questions (FAQSs)

Q1: What is ER-Tracker™ Green and how does it work?

ER-Tracker™ Green is a cell-permeant, live-cell stain that is highly selective for the
endoplasmic reticulum (ER). It is composed of the green-fluorescent BODIPY™ FL dye
conjugated to glibenclamide.[1][2][3][4] Glibenclamide binds specifically to the sulfonylurea
receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the
ER membrane.[1] This targeted binding allows for the selective labeling and visualization of the
ER in living cells.

Q2: What are the spectral properties of ER-Tracker™ Green?

ER-Tracker™ Green has an excitation maximum at approximately 504 nm and an emission
maximum at around 511 nm, making it compatible with standard FITC filter sets.

Q3: Can ER-Tracker™ Green be used on fixed cells?
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No, ER-Tracker™ Green is intended for use in live cells. The signal is not well-retained after
formaldehyde fixation and is lost upon permeabilization with detergents like Triton™ X-100.
While some staining may be patrtially retained after a brief formaldehyde fixation, it is generally
not recommended.

Q4: Is ER-Tracker™ Green toxic to cells?

At the recommended low concentrations, ER-Tracker™ Green is generally not toxic to cells.
However, as with any fluorescent probe, it is crucial to use the lowest effective concentration to
minimize potential artifacts and cytotoxicity.

Experimental Protocols & Quantitative Data
Optimized Staining Protocol for Live Cells

This protocol provides a general guideline for staining both adherent and suspension cells.
Optimal conditions may vary depending on the cell type and experimental setup.

1. Reagent Preparation:

1 mM Stock Solution: Dissolve 100 ug of lyophilized ER-Tracker™ Green in 128 uL of high-
quality, anhydrous DMSO. Aliguot and store at -20°C, protected from light and moisture.
Avoid repeated freeze-thaw cycles.

e Working Solution (100 nM - 1 uM): On the day of the experiment, dilute the 1 mM stock
solution in a suitable buffer, such as pre-warmed (37°C) Hank's Balanced Salt Solution with
calcium and magnesium (HBSS/Ca/Mg). The optimal concentration should be determined
empirically for each cell type, but a starting concentration of 1 uM is often recommended.

2. Cell Staining:

o Adherent Cells:

o Grow cells on coverslips or in imaging dishes to the desired confluency.

o Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.
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o Add the pre-warmed ER-Tracker™ Green working solution and incubate for 15-30 minutes
at 37°C, protected from light.

o Remove the staining solution and wash the cells two to three times with fresh, pre-warmed
medium or HBSS/Ca/Mg.

e Suspension Cells:

[¢]

Harvest the cells by centrifugation (e.g., 400 x g for 3-4 minutes).
o Wash the cells once with pre-warmed HBSS/Ca/Mg.

o Resuspend the cells in the pre-warmed ER-Tracker™ Green working solution at a density
of approximately 1 x 10”6 cells/mL.

o Incubate for 15-30 minutes at 37°C, protected from light.

o Centrifuge the cells to remove the staining solution and wash two to three times with fresh,
pre-warmed medium or HBSS/Ca/Mg.

3. Imaging:

e Image the cells immediately in a suitable buffer or medium using a fluorescence microscope
equipped with a standard FITC filter set.

» To minimize phototoxicity and photobleaching, use the lowest possible laser power and
exposure time that provides an adequate signal.

Quantitative Data Summary
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Parameter

Recommended

Range/Value

Notes

Store at -20°C, protected from

Stock Solution Concentration 1 mM in DMSO iaht
ight.
) ] Optimal concentration is cell-
Working Solution )
100 nM - 1 pM type dependent. Start with 1

Concentration

MM and titrate down.

Incubation Time

15 - 30 minutes

Longer incubation times may

increase background signal.

Incubation Temperature 37°C
o Compatible with standard FITC
Excitation Wavelength (Max) ~504 nm o
excitation filters.
o Compatible with standard FITC
Emission Wavelength (Max) ~511 nm

emission filters.

Troubleshooting Guide

This guide addresses common issues encountered when using ER-Tracker™ Green and

provides step-by-step solutions to improve your signal-to-noise ratio.

Problem: Low or No Signal

A weak or absent fluorescent signal can be frustrating. Follow these steps to diagnose and

resolve the issue.

Troubleshooting Steps:

 Verify Microscope Settings: Ensure the correct filter set (FITC or equivalent) is being used

and that the excitation and emission wavelengths are appropriate for ER-Tracker™ Green.

o Check Reagent Integrity: Confirm that the ER-Tracker™ Green stock solution has been

stored correctly at -20°C and protected from light. Improper storage can lead to degradation

of the fluorophore.
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» Optimize Dye Concentration: The optimal working concentration can vary significantly
between cell types. If the signal is low, consider performing a concentration titration. Prepare
a series of working solutions (e.g., 100 nM, 250 nM, 500 nM, 1 uM) and stain cells with each
to determine the concentration that yields the best signal with minimal background.

e Increase Incubation Time: While the recommended incubation time is 15-30 minutes, some
cell types may require a longer duration for sufficient dye uptake. Try extending the
incubation period in 15-minute increments, up to 60 minutes.

e Confirm Live Cells: ER-Tracker™ Green is designed for live-cell imaging. Ensure that the
cells are healthy and viable during the staining and imaging process.

Problem: High Background Fluorescence

Excessive background fluorescence can obscure the specific ER signal, leading to a poor
signal-to-noise ratio.

Troubleshooting Steps:

¢ Optimize Dye Concentration: A high concentration of ER-Tracker™ Green is a common
cause of high background. Use the lowest concentration that provides a specific signal.
Refer to the concentration titration mentioned in the "Low or No Signal" section.

e Thorough Washing: Inadequate washing after staining can leave residual, unbound dye in
the imaging medium, contributing to background fluorescence. Increase the number of
washes (3-4 times) and the volume of the wash buffer.

e Use Phenol Red-Free Medium: The phenol red in some culture media can be fluorescent
and contribute to background. For imaging, switch to a phenol red-free medium or a buffered
salt solution like HBSS.

o Check for Autofluorescence: Some cell types exhibit natural fluorescence
(autofluorescence). To check for this, image an unstained sample of your cells using the
same microscope settings. If autofluorescence is high in the green channel, you may need to
consider using a red-shifted ER probe.
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o Use Glass-Bottom Imaging Dishes: Plastic-bottom dishes can have intrinsic fluorescence.
Switching to glass-bottom imaging dishes or coverslips can significantly reduce background.

Problem: Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a
decrease in signal intensity over time during imaging.

Troubleshooting Steps:
e Minimize Light Exposure:

o Reduce Laser Power/Excitation Intensity: Use the lowest laser power or excitation light
intensity that allows you to visualize the signal.

o Decrease Exposure Time: Use the shortest camera exposure time possible.

o Limit Continuous Exposure: When not actively acquiring images, block the excitation light
path.

o Use Antifade Reagents: Consider using a live-cell compatible antifade reagent in your
imaging medium. These reagents work by scavenging oxygen free radicals that contribute to
photobleaching.

» Optimize Imaging Protocol: Plan your imaging experiment to acquire the necessary data in
the shortest possible time. For time-lapse experiments, use the longest possible interval
between acquisitions that still captures the biological process of interest.

Visualizing Workflows and Relationships
Experimental Workflow for ER-Tracker™ Green Staining

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing

Prepare Live Cells Prepare ER-Tracker™ Green
(Adherent or Suspension) Working Solution (100 nM - 1 uM)

'

Incubate Cells with
ER-Tracker™ Green
(15-30 min, 37°C)
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Caption: General experimental workflow for staining live cells with ER-Tracker™ Green.

Troubleshooting Logic for Optimizing Signal-to-Noise
Ratio
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Issue: Low Signal or High Background?

Low Signal Background

Low Signal High Background
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Caption: A decision tree for troubleshooting common ER-Tracker™ Green issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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